![molecular formula C20H27N3O3S2 B4157520 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B4157520.png)
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
Übersicht
Beschreibung
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a cyclohexanecarboxamide moiety
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property could play a role in the compound’s interaction with its targets.
Biochemical Pathways
For instance, thiazole derivatives have been found to exhibit antitumor activity , suggesting that they may affect pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Vorbereitungsmethoden
The synthesis of 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfonamide group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions. The final step involves coupling the sulfonamide-thiazole intermediate with cyclohexanecarboxylic acid derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Analyse Chemischer Reaktionen
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation using halogens in the presence of a Lewis acid.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide has been studied for its antibacterial activity. It has shown potential against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics . Additionally, its unique structure allows it to be used as a scaffold for the design of other bioactive molecules, which can be tailored for specific biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide include other thiazole and sulfonamide derivatives, such as:
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound also features a thiazole ring and has shown antibacterial activity.
N-(10H-anthracen-9-ylidene)-N′-[4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-hydrazine: This compound has demonstrated antibacterial activities against various bacterial strains.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile scaffold for drug design.
Eigenschaften
IUPAC Name |
4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-2-3-4-15-5-7-16(8-6-15)19(24)22-17-9-11-18(12-10-17)28(25,26)23-20-21-13-14-27-20/h9-16H,2-8H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTASYZOEAUSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4157438.png)
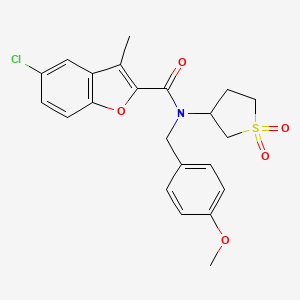

![5-chloro-N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4157456.png)
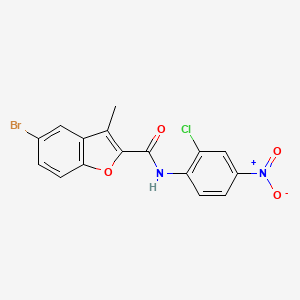

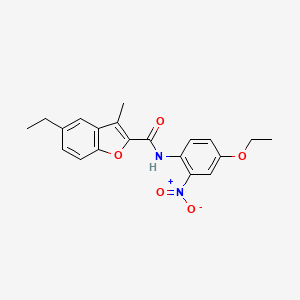
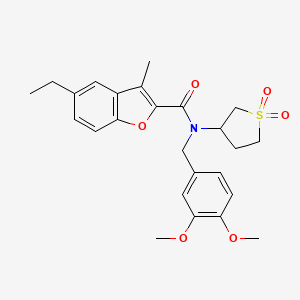
![5-fluoro-3-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4157495.png)


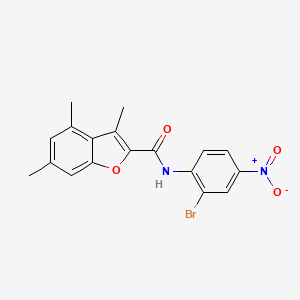
![4-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4157510.png)
![4-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B4157529.png)
